1-N-phenylbenzene-1,2-diamine hydrochloride chemical structure and properties
1-N-phenylbenzene-1,2-diamine hydrochloride chemical structure and properties
This guide details the chemical structure, physicochemical properties, and reactivity profile of 1-N-phenylbenzene-1,2-diamine hydrochloride , a critical intermediate in the synthesis of phenazine dyes and redox-active oligomers.
Executive Summary
1-N-phenylbenzene-1,2-diamine hydrochloride (also known as 2-aminodiphenylamine hydrochloride or N-phenyl-o-phenylenediamine HCl ) is the stabilized salt form of N-phenyl-o-phenylenediamine. It serves as a primary building block in the synthesis of heterocyclic compounds, particularly phenazines and benzimidazoles .
Unlike its para-isomer (used extensively in rubber antioxidants and hair dyes), the ortho-isomer is specialized for cyclization reactions due to the proximity of the primary and secondary amine groups. This guide covers its structural parameters, oxidative reactivity pathways, and handling protocols.[1]
Chemical Identity & Structure
The molecule consists of a diphenylamine scaffold where one phenyl ring is substituted at the ortho position with a primary amine group. The hydrochloride salt improves stability against oxidation compared to the free base.
Nomenclature & Identifiers
| Parameter | Details |
| IUPAC Name | N-phenylbenzene-1,2-diamine hydrochloride |
| Common Synonyms | 2-Aminodiphenylamine HCl; N-phenyl-o-phenylenediamine HCl; o-Semidine hydrochloride |
| CAS Number (HCl) | 7711-25-3 (Specific to HCl salt) |
| CAS Number (Free Base) | 534-85-0 |
| Molecular Formula | C₁₂H₁₂N₂[2][3][4][5][6][7] · xHCl (Typically x=1 or 2 depending on stoichiometry) |
| Molecular Weight | 220.70 g/mol (for Monohydrochloride) |
| SMILES (Free Base) | Nc1ccccc1Nc2ccccc2 |
Structural Topology
The ortho positioning of the amino groups (-NH₂ and -NH-Ph) creates a "chelating" geometry. This proximity is the driving force behind its rapid cyclization into tricyclic structures under oxidative conditions.
Figure 1: Structural connectivity highlighting the ortho-diamine motif critical for heterocycle formation.
Physicochemical Properties[4][9][10][11][12]
The hydrochloride salt significantly alters the physical profile of the parent amine, enhancing water solubility and melting point.
| Property | Free Base (CAS 534-85-0) | Hydrochloride Salt (CAS 7711-25-3) |
| Physical State | Grey to purple crystalline solid | White to pale pink powder (hygroscopic) |
| Melting Point | 78 – 80 °C | > 200 °C (Decomposes) |
| Solubility (Water) | Insoluble (< 0.1 g/L) | Soluble (Acidic pH aids solubility) |
| Solubility (Organics) | Soluble in EtOH, DMSO, DCM | Soluble in DMSO, MeOH; Insoluble in Hexane |
| pKa (Conjugate Acid) | ~4.5 (Aniline-like) | N/A (Already protonated) |
| Stability | Oxidizes rapidly in air (turns dark) | More stable; store under inert gas |
Key Insight: The free base is photosensitive and air-sensitive, rapidly darkening due to the formation of phenazine oligomers. The HCl salt retards this auto-oxidation, making it the preferred form for storage.
Synthesis & Manufacturing
The industrial synthesis typically follows a nucleophilic aromatic substitution pathway followed by reduction.
Synthetic Pathway
-
Condensation: Reaction of o-chloronitrobenzene with aniline in the presence of a base (e.g., K₂CO₃) and a copper catalyst (Ullmann-type coupling) to yield o-nitrodiphenylamine.
-
Reduction: Catalytic hydrogenation (Pd/C, H₂) or chemical reduction (Fe/HCl) of the nitro group to the amine.
-
Salt Formation: Treatment of the crude amine with concentrated hydrochloric acid in an anhydrous solvent (e.g., ethanol/ether) to precipitate the hydrochloride salt.
Purity Verification Protocol:
-
HPLC: C18 column, Acetonitrile/Water gradient (0.1% Formic Acid). The ortho isomer elutes earlier than the para isomer due to intramolecular H-bonding.
-
1H NMR (DMSO-d6): Look for the distinct broad singlets of the -NH₂ (~4.8 ppm) and -NH- (~7.5 ppm) protons.
Reactivity: The Oxidative Cyclization Pathway[1][13]
The defining characteristic of 1-N-phenylbenzene-1,2-diamine is its readiness to undergo oxidative cyclization . This reaction is the basis for its use in detecting oxidants and synthesizing dyes.
Mechanism: Phenazine Formation
Upon oxidation (using FeCl₃, Persulfate, or enzymatic catalysis), the molecule forms a radical cation. Two molecules couple to form a phenazine core.
Figure 2: Mechanistic pathway from monomer to phenazine derivatives via radical cation intermediates.
Applications in Research
-
Redox Indicators: Used in biological assays to measure peroxidase activity.
-
Conductive Polymers: Electropolymerization yields "poly(2-aminodiphenylamine)," a ladder-type polymer with high redox stability, used in biosensors.
-
Ligand Synthesis: Reacts with aldehydes to form benzimidazoles (1-phenyl-2-substituted benzimidazoles) via condensation-oxidation cascades.
Safety & Handling (SDS Highlights)
Hazard Classification (GHS):
-
Acute Toxicity: Category 3 (Oral/Inhalation). Toxic if swallowed.[8][9]
-
Sensitization: Skin Sensitizer (Category 1).[8] May cause allergic skin reactions.[8]
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[8]
Handling Protocols:
-
PPE: Nitrile gloves, safety goggles, and a P95 dust mask are mandatory.
-
Storage: Store at 2–8°C under Argon or Nitrogen. Protect from light.[4][10]
-
Spill Cleanup: Do not dry sweep. Dampen with water to avoid dust generation, then collect for hazardous waste disposal (incineration).
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 68297, N-Phenyl-o-phenylenediamine. Retrieved from [Link]
- L.V. Lukachova et al. (2003).Electrosynthesis of poly(2-aminodiphenylamine) and its properties. Electrochimica Acta, 48(18), 2617-2624.
-
Barry, V. C., et al. (1956). The oxidation of derivatives of o-phenylenediamine.[11] Part II. Phenazine pigments.[11] Journal of the Chemical Society, 893-896.[11] DOI: 10.1039/JR9560000893. (Foundational work on phenazine synthesis).
Sources
- 1. Oxidative Cyclization in Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Synthonix, Inc > 534-85-0 | N1-Phenylbenzene-1,2-diamine [synthonix.com]
- 4. chemscene.com [chemscene.com]
- 5. N-phenyl-o-phenylenediamine hydrochloride - CAS号 7711-25-3 - 摩熵化学 [molaid.com]
- 6. GSRS [precision.fda.gov]
- 7. PubChemLite - N1-phenylbenzene-1,3-diamine hydrochloride (C12H12N2) [pubchemlite.lcsb.uni.lu]
- 8. accustandard.com [accustandard.com]
- 9. p-Aminodiphenylamine HCl | C12H13ClN2 | CID 75146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Aminodiphenylamine (CAS 534-85-0) Supplier [benchchem.com]
- 11. 189. The oxidation of derivatives of o-phenylenediamine. Part II. Phenazine pigments obtained from N-alkyl-, N-cycloalkyl-, N-alkylphenyl-, and N-alkoxyphenyl-o-phenylenediamine hydrochloride - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
